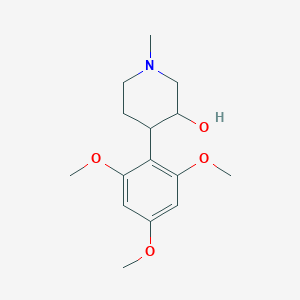

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNNDUKLPNLAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology is grounded in established chemical principles and supported by procedural insights derived from patent literature and analogous synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the underlying scientific rationale for each synthetic transformation.

Introduction: The Significance of the 4-Arylpiperidin-3-ol Scaffold

The 4-arylpiperidin-3-ol moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its prevalence stems from the specific three-dimensional arrangement of its functional groups—a basic nitrogen atom, a hydroxyl group, and an aryl substituent—which allows for multifaceted interactions with biological targets. The piperidine ring acts as a versatile scaffold, the basic nitrogen can be protonated at physiological pH, enabling ionic interactions, the hydroxyl group can participate in hydrogen bonding, and the aryl group can engage in various hydrophobic and aromatic interactions.

This compound, in particular, has been identified as a crucial building block in the synthesis of complex molecules, including potent inhibitors of cyclin-dependent kinases (CDKs).[4] The 2,4,6-trimethoxyphenyl substituent introduces specific steric and electronic properties that can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will delineate a validated synthetic route to this important intermediate, emphasizing experimental design and mechanistic understanding.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent approach. The key bond formations to consider are the C-C bond between the piperidine C4 and the trimethoxyphenyl ring, and the introduction of the C3-hydroxyl group.

Several strategies could be envisioned for the construction of the 4-arylpiperidine core.[5][6][7] These include:

-

Palladium-catalyzed cross-coupling reactions: Coupling of a piperidine-derived organometallic reagent with an aryl halide, or vice versa.

-

Addition of an organometallic reagent to a piperidone: A Grignard or organolithium reagent can be added to a 4-piperidone derivative.[8]

-

Friedel-Crafts type reactions: Direct arylation of a piperidine derivative, though this can be challenging to control.

The chosen synthetic pathway, detailed below, leverages a strategic sequence of bromination, electrophilic aromatic substitution, and stereocontrolled reduction, as outlined in patent literature.[4] This approach is advantageous as it utilizes readily available starting materials and offers good control over the introduction of the required functionalities.

The Recommended Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a multi-step sequence starting from 1-methyl-4-piperidone. The overall transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target molecule.

Step 1: α-Bromination of 1-Methyl-4-piperidone

The synthesis commences with the selective bromination of 1-methyl-4-piperidone at the α-position to the carbonyl group. This reaction is typically acid-catalyzed and proceeds via an enol or enolate intermediate. The presence of the acid catalyst (in this case, HBr formed in situ or added) promotes the formation of the enol tautomer, which then attacks molecular bromine.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add hydrobromic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

The product, 3-bromo-1-methyl-4-piperidone hydrobromide, often precipitates from the reaction mixture and can be isolated by filtration.

Causality of Experimental Choices:

-

Acid Catalyst: The use of HBr is crucial for promoting enolization, which is the rate-determining step for α-halogenation of ketones.

-

Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as dibrominated species.

-

Solvent: Glacial acetic acid is a common solvent for this transformation as it is polar and can dissolve the starting materials and reagents.

Step 2: Electrophilic Aromatic Substitution

The next key step involves the reaction of the α-bromo ketone with 1,3,5-trimethoxybenzene. This is an electrophilic aromatic substitution reaction where the electron-rich trimethoxybenzene ring acts as the nucleophile, attacking the carbon bearing the bromine atom. The carbonyl group of the piperidone derivative enhances the electrophilicity of the α-carbon.

Reaction Scheme:

Experimental Protocol:

-

Suspend 3-bromo-1-methyl-4-piperidone hydrobromide and 1,3,5-trimethoxybenzene in a suitable solvent (e.g., dichloromethane or a mixture of organic solvents).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the product may be isolated by precipitation upon the addition of a less polar solvent (e.g., diethyl ether), followed by filtration.[4]

Causality of Experimental Choices:

-

1,3,5-Trimethoxybenzene: The three methoxy groups are strongly activating and ortho-, para-directing, making the aromatic ring highly nucleophilic and facilitating the substitution reaction.

-

Anhydrous Conditions: While not explicitly stated in all contexts, it is generally advisable to carry out this type of reaction under anhydrous conditions to prevent side reactions involving water.

Step 3: Hydrolysis of the Bromo Intermediate

The bromo-tetrahydropyridine intermediate is then converted to the corresponding hydroxy derivative. This is achieved through hydrolysis, where water acts as the nucleophile to displace the bromide.

Reaction Scheme:

Experimental Protocol:

-

The isolated bromo intermediate is mixed with water and stirred.[4]

-

The progress of the hydrolysis can be followed by monitoring the disappearance of the starting material.

-

The product can be extracted into an organic solvent and purified by standard techniques such as chromatography.

Causality of Experimental Choices:

-

Use of Water: Water serves as both the solvent and the reagent for the hydrolysis. The reaction proceeds via an SN1 or SN2-type mechanism, depending on the specific conditions.

Step 4: Catalytic Hydrogenation

The final step in the synthesis is the reduction of the tetrahydropyridine double bond to afford the desired piperidine ring. This is typically achieved through catalytic hydrogenation. This step is crucial as it also establishes the relative stereochemistry at C3 and C4. The hydrogenation often proceeds with cis-addition of hydrogen from the less sterically hindered face of the double bond.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the hydroxy-tetrahydropyridine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Catalyst: Heterogeneous catalysts like Pd/C are widely used for their efficiency, ease of handling, and simple removal from the reaction mixture by filtration.

-

Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Moderate pressures are usually sufficient for this type of reduction.

-

Stereoselectivity: The catalytic hydrogenation of the cyclic alkene is expected to predominantly yield the cis-product, where the hydrogen atoms add to the same face of the double bond.[4]

Alternative Synthetic Approaches: The Grignard Reaction

An alternative and conceptually straightforward approach to the 4-aryl-piperidin-3-ol scaffold involves the addition of a Grignard reagent to a suitable piperidone precursor.[8] For the synthesis of this compound, this would entail the reaction of 1-methyl-3-hydroxypiperidine (protected) or a related derivative with a 2,4,6-trimethoxyphenyl Grignard reagent.

Caption: Conceptual Grignard-based approach to the target molecule.

This method offers the advantage of directly forming the key C-C bond. However, it may present challenges related to the stability of the Grignard reagent and the regioselectivity of the addition, depending on the specific piperidone substrate used.

Data Summary and Characterization

While detailed characterization data for the intermediates and the final product should be obtained experimentally, the following table summarizes the key molecular properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₃NO₄ |

| Molecular Weight | 281.35 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents |

Upon synthesis, the structure and purity of this compound and its intermediates should be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C-O, C-N).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably executed using the pathway detailed in this guide. The chosen route, involving α-bromination, electrophilic aromatic substitution, hydrolysis, and catalytic hydrogenation, represents a logical and efficient strategy. Understanding the rationale behind each experimental step is paramount to achieving a successful synthesis with high yield and purity. This technical guide provides the necessary framework for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Intermediate in Kinase Inhibition

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a synthetically derived piperidine derivative of significant interest within the pharmaceutical landscape. Its primary importance lies in its role as a crucial building block in the synthesis of Flavopiridol (Alvocidib), a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] Understanding the physicochemical properties of this intermediate is paramount for optimizing the synthesis of Flavopiridol and for the discovery of novel analogs with potentially improved therapeutic profiles. This guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound, offering both predicted data and detailed experimental protocols for its empirical determination.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs due to its favorable pharmacokinetic properties. The strategic functionalization of the piperidine ring in this compound, particularly the presence of the trimethoxyphenyl and hydroxyl moieties, dictates its reactivity and interactions, ultimately influencing the biological activity of the final active pharmaceutical ingredient.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is a thorough understanding of its structure and fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, influencing its solubility, permeability, and target engagement.

Structural Representation

dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2!"]; C4 [label="C", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2!"]; C6 [label="C", pos="1.2,-0.5!"]; C_Me [label="CH3", pos="0,1.5!"];

C_Aryl1 [label="C", pos="0,-4!"]; C_Aryl2 [label="C", pos="-1.2,-4.5!"]; C_Aryl3 [label="C", pos="-1.2,-6!"]; C_Aryl4 [label="C", pos="0,-6.5!"]; C_Aryl5 [label="C", pos="1.2,-6!"]; C_Aryl6 [label="C", pos="1.2,-4.5!"];

O_OH [label="OH", pos="-2.5,-2.5!"]; O_OMe1 [label="OCH3", pos="-2.5,-4!"]; O_OMe2 [label="OCH3", pos="0,-8!"]; O_OMe3 [label="OCH3", pos="2.5,-4!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_Me;

C4 -- C_Aryl1; C_Aryl1 -- C_Aryl2; C_Aryl2 -- C_Aryl3; C_Aryl3 -- C_Aryl4; C_Aryl4 -- C_Aryl5; C_Aryl5 -- C_Aryl6; C_Aryl6 -- C_Aryl1;

C3 -- O_OH; C_Aryl2 -- O_OMe1; C_Aryl4 -- O_OMe2; C_Aryl6 -- O_OMe3; } Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific intermediate, a compilation of predicted physicochemical properties was generated using the SwissADME and ChemAxon software platforms.[3][4][5][6][7][8][9] These computational tools provide valuable estimations for key drug-like properties.

| Property | Predicted Value | Prediction Tool | Significance in Drug Development |

| Molecular Formula | C₁₅H₂₃NO₄ | - | Defines the elemental composition. |

| Molecular Weight | 281.35 g/mol | - | Influences absorption and distribution. |

| pKa (most basic) | 8.5 - 9.5 | ChemAxon | Governs ionization state and solubility at physiological pH. |

| logP (o/w) | 1.8 - 2.5 | SwissADME, ChemAxon | Indicates lipophilicity and ability to cross biological membranes. |

| Aqueous Solubility (logS) | -3.0 to -4.0 | SwissADME | Crucial for dissolution and bioavailability. |

| Topological Polar Surface Area (TPSA) | 55.9 Ų | SwissADME | Correlates with passive molecular transport through membranes. |

| Number of Hydrogen Bond Donors | 1 | SwissADME | Influences binding interactions and solubility. |

| Number of Hydrogen Bond Acceptors | 5 | SwissADME | Influences binding interactions and solubility. |

| Number of Rotatable Bonds | 4 | SwissADME | Relates to conformational flexibility and target binding. |

Experimental Determination of Physicochemical Properties

While in silico predictions are valuable for initial assessment, empirical determination of physicochemical properties is essential for accurate characterization and regulatory submissions. The following section outlines standard, field-proven protocols for determining the key physicochemical parameters of this compound.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to approximate the melting point. Allow the apparatus to cool.

-

Accurate Determination: Re-heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

dot digraph "Melting_Point_Determination_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

A [label="Powdered Sample"]; B [label="Load Capillary Tube"]; C [label="Place in Melting Point Apparatus"]; D [label="Heat and Observe"]; E [label="Record Melting Range"];

A -> B -> C -> D -> E; } Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which directly impacts its solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Protocol: Shake-Flask Method

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral drug absorption and formulation development.

Protocol: Equilibrium Shake-Flask Method

-

Sample Addition: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

Result Expression: Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the trimethoxyphenyl ring, the protons of the piperidine ring, the N-methyl group, the hydroxyl proton, and the methoxy groups. The chemical shifts and coupling patterns of the piperidine ring protons can provide insights into the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the piperidine and aromatic rings, the N-methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

-

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ range due to the ether linkages of the methoxy groups and the alcohol.

-

C=C stretch: Peaks in the 1450-1600 cm⁻¹ region from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (281.35 g/mol ), along with fragmentation peaks resulting from the cleavage of bonds within the molecule.

Significance in the Synthesis of Flavopiridol

This compound is a key precursor in the synthesis of Flavopiridol.[1] The stereochemistry of the hydroxyl group at the 3-position of the piperidine ring is crucial for the subsequent steps of the synthesis and ultimately for the biological activity of Flavopiridol.

dot digraph "Flavopiridol_Synthesis_Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

A [label="this compound"]; B [label="Multi-step Chemical Transformation"]; C [label="Flavopiridol"];

A -> B [label="Key Intermediate"]; B -> C [label="Final Product"]; } Caption: Role in Flavopiridol Synthesis.

The physicochemical properties of this intermediate, such as its solubility, directly impact the reaction conditions, purification methods, and overall yield of the Flavopiridol synthesis. A thorough understanding of these properties enables the development of more efficient and scalable synthetic routes.

Conclusion

This compound is a molecule of significant synthetic utility, serving as a critical intermediate in the production of the CDK inhibitor Flavopiridol. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering both computationally predicted values and detailed experimental protocols for their determination. For researchers and drug development professionals, a deep understanding of these properties is not merely academic but a practical necessity for process optimization, quality control, and the rational design of new chemical entities. The methodologies and data presented herein serve as a valuable resource for anyone working with this important pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpponline.org [rjpponline.org]

- 5. researchgate.net [researchgate.net]

- 6. ajpsonline.com [ajpsonline.com]

- 7. chemaxon.com [chemaxon.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

An In-Depth Technical Guide to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (CAS No. 234771-34-7): A Key Intermediate in Flavopiridol Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a pivotal pharmaceutical intermediate in the synthesis of Flavopiridol, a potent cyclin-dependent kinase (CDK) inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic pathway, and its critical role in the generation of a clinically significant anti-cancer agent. The narrative emphasizes the causality behind experimental choices and provides a framework for the practical application of this compound in a laboratory setting.

Introduction: The Significance of a Precursor

This compound (Figure 1) is a substituted piperidine derivative whose significance in medicinal chemistry is primarily derived from its role as a central building block for the synthesis of Flavopiridol (Alvocidib).[1] Flavopiridol itself is a semi-synthetic flavonoid that has been extensively studied as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] The aberrant activity of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] The specific stereochemistry of this compound, particularly the (-)cis isomer, is crucial for the biological activity of the final Flavopiridol molecule.[1] This guide will delve into the synthesis and properties of this key intermediate, providing a foundational understanding for its application in the synthesis of advanced pharmaceutical compounds.

Figure 1. Chemical Structure of this compound

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. While extensive experimental data for this specific intermediate is not broadly published, its key properties can be summarized from available certificates of analysis and inferred from its structural analogues.

| Property | Value | Source |

| CAS Number | 234771-34-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 281.35 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Stereochemistry | Exists as stereoisomers; the (-)cis isomer is the key precursor for Flavopiridol. | --INVALID-LINK-- |

Synthesis of (-)-cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine: A Detailed Protocol

The synthesis of the enantiomerically pure (-)cis isomer of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The following protocol is a detailed interpretation based on the process outlined in patent EP1049674B1.[1]

Synthetic Workflow Overview

The overall synthetic strategy involves the initial formation of a tetrahydropyridine intermediate through the reaction of a brominated piperidinone with 1,3,5-trimethoxybenzene, followed by hydrolysis, catalytic hydrogenation to establish the cis stereochemistry, and finally, resolution of the racemic mixture to obtain the desired (-) enantiomer.

Diagram 1. Synthetic workflow for (-)-cis-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol.

Step-by-Step Experimental Protocol

Step 1: Bromination of 1-Methyl-4-piperidone

-

Reactants: 1-Methyl-4-piperidone, Bromine.

-

Procedure: 1-Methyl-4-piperidone is first converted to its hydrobromide salt. This is followed by reaction with bromine to yield 3(R,S)-bromo-1-methyl-4-oxopiperidine hydrobromide.[1] Causality: The initial formation of the hydrobromide salt protects the tertiary amine from reacting with bromine and facilitates the alpha-bromination of the ketone.

Step 2: Reaction with 1,3,5-Trimethoxybenzene

-

Reactants: 3(R,S)-Bromo-1-methyl-4-oxopiperidine hydrobromide, 1,3,5-Trimethoxybenzene.

-

Procedure: The brominated piperidinone is reacted with 1,3,5-trimethoxybenzene. The highly activated aromatic ring of 1,3,5-trimethoxybenzene acts as a nucleophile, attacking the carbonyl carbon of the piperidinone, followed by dehydration and rearrangement to form 3(R,S)-bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide.[1] This intermediate is isolated as a solid by precipitation from an organic solvent. Causality: The three methoxy groups on the benzene ring are strongly electron-donating, making the aromatic ring sufficiently nucleophilic to attack the ketone.

Step 3: Hydrolysis of the Bromo-tetrahydropyridine Intermediate

-

Reactants: 3(R,S)-Bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide, Water.

-

Procedure: The isolated bromo-tetrahydropyridine hydrobromide is mixed with water and stirred. This results in the hydrolysis of the bromine atom to a hydroxyl group, yielding 3(R,S)-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.[1]

Step 4: Catalytic Hydrogenation

-

Reactants: 3(R,S)-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, Hydrogen gas, Catalyst (e.g., Palladium on carbon).

-

Procedure: The tetrahydropyridine derivative is subjected to catalytic hydrogenation. The hydrogen adds across the double bond from the less hindered face of the molecule, leading to the formation of the racemic 3,4-cis-alcohol.[1] Causality: Catalytic hydrogenation of cyclic alkenes typically proceeds with syn-addition of hydrogen from the less sterically hindered face, which in this case favors the formation of the cis-diastereomer.

Step 5: Racemic Resolution

-

Reactants: Racemic cis-3-Hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine, Chiral auxiliary reagent (e.g., a chiral carboxylic acid).

-

Procedure: The racemic mixture of the cis-alcohol is resolved using a chiral auxiliary reagent. This involves the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure (-)-cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine.[1]

Role in the Synthesis of Flavopiridol

The enantiomerically pure (-)-cis-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol is a critical precursor for the piperidinyl side chain of Flavopiridol. The subsequent steps in the synthesis of Flavopiridol involve the condensation of this piperidinol derivative with a substituted chromone core.

Diagram 2. Condensation of the key intermediate to form Flavopiridol.

The precise stereochemistry of the piperidinol is essential for the high-affinity binding of Flavopiridol to the ATP-binding pocket of cyclin-dependent kinases.[6]

Biological Context: The Importance of the Piperidine Moiety

While this compound is primarily recognized as a synthetic intermediate, the broader class of 4-aryl-piperidin-3-ol derivatives has been explored for various biological activities. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, owing to its ability to adopt well-defined three-dimensional conformations and its basic nitrogen atom, which can participate in key interactions with biological targets.[7] Derivatives of piperidin-4-ol have shown a range of activities, including anti-tuberculosis and nematicidal effects.[8][9] The trimethoxyphenyl group is also a feature in other biologically active molecules, including some with anticancer properties.[10][11]

Conclusion

This compound, with CAS number 234771-34-7, is a non-trivial synthetic intermediate whose value is intrinsically linked to the potent anti-cancer agent, Flavopiridol. This guide has provided a detailed examination of its synthesis, with a focus on the stereochemical control necessary to produce the biologically relevant (-)cis isomer. The outlined protocol, derived from patent literature, offers a foundational understanding for researchers in the field of medicinal chemistry and process development. The elucidation of its role as a key building block underscores the importance of precursor synthesis in the broader landscape of drug discovery and development. Further research into the direct biological activities of this and related compounds could potentially unveil new therapeutic applications beyond its current use as a synthetic intermediate.

References

- 1. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]

- 9. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of trimethoxyphenyl piperidine derivatives

An In-depth Technical Guide to the Biological Activity of Trimethoxyphenyl Piperidine Derivatives

Executive Summary

The conjugation of the piperidine scaffold, a privileged structure in medicinal chemistry, with the trimethoxyphenyl (TMP) moiety has given rise to a class of synthetic derivatives with significant and diverse biological activities. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved solubility.[1][2] The TMP group, conversely, is a well-established pharmacophore, recognized for its critical role in the potent bioactivity of natural products like colchicine and podophyllotoxin.[3][4] This guide synthesizes the current understanding of trimethoxyphenyl piperidine derivatives, focusing primarily on their well-documented anticancer properties as tubulin polymerization inhibitors. It further explores their emerging roles in central nervous system (CNS) modulation and antimicrobial applications. This document provides a detailed examination of mechanisms of action, structure-activity relationships (SAR), and field-proven experimental protocols for their evaluation.

The Trimethoxyphenyl Piperidine Scaffold: A Union of Privileged Moieties

The rationale behind developing these hybrid molecules lies in the synergistic combination of two powerful pharmacophoric elements.

-

The Piperidine Ring: As one of the most important synthetic fragments in drug design, the six-membered piperidine heterocycle is present in numerous FDA-approved drugs.[1][2] Its saturated, non-aromatic nature allows for specific three-dimensional conformations that are crucial for precise interactions with biological targets.[2] Furthermore, its presence often enhances a molecule's "druggability" by improving metabolic stability and modulating lipophilicity, which are key factors in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

-

The 3,4,5-Trimethoxyphenyl (TMP) Group: This moiety is the cornerstone of many potent inhibitors of tubulin polymerization that bind at the colchicine site.[4][5] The specific arrangement of the three methoxy groups on the phenyl ring is essential for high-affinity binding within a hydrophobic pocket of β-tubulin, making it a foundational component for a large class of anticancer agents.[3][4]

The general structure of these derivatives consists of the TMP group linked, often via a variable spacer or bridge, to a piperidine ring, which itself can be further functionalized.

Caption: Core chemical architecture.

Primary Biological Activity: Anticancer as Tubulin Polymerization Inhibitors

The most extensively researched application of trimethoxyphenyl piperidine derivatives is in oncology, where they function as potent microtubule-targeting agents (MTAs).[6] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in forming the mitotic spindle required for chromosome segregation during cell division.[6] Cancer cells, with their high proliferation rates, are particularly dependent on microtubule function, making tubulin an excellent therapeutic target.[6]

Mechanism of Action: Mitotic Arrest and Apoptosis

These derivatives typically act by inhibiting the polymerization of tubulin heterodimers into microtubules, specifically by binding to the colchicine binding site on β-tubulin.[4][7][8] This action disrupts the dynamic equilibrium of the microtubule network, which is essential for mitosis.[6] The consequences for a rapidly dividing cancer cell are catastrophic:

-

Inhibition of Polymerization: The compound binds to soluble tubulin dimers, preventing their assembly into microtubules.[9]

-

Microtubule Network Disruption: The lack of new microtubule formation leads to the collapse of the existing network.

-

Mitotic Spindle Failure: The cell is unable to form a functional mitotic spindle.

-

G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[6][7][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][10] This is often characterized by an increase in pre-G1 phase cells, dissipation of mitochondrial membrane potential (MMP), and changes in apoptotic protein levels like Bcl-2 and Bax.[10]

Caption: Pathway from tubulin binding to apoptosis.

In Vitro Efficacy Data

Numerous studies have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cell Line | IC₅₀ (µM) | Tubulin IC₅₀ (nM) | Reference |

| Trimethoxyphenyl Pyridine | HCT-116 (Colon) | 4.83 | 8.92 | [7][8] |

| Trimethoxyphenyl Pyridine | HepG-2 (Liver) | 3.25 | 8.92 | [7][8] |

| Trimethoxyphenyl Pyridine | MCF-7 (Breast) | 6.11 | 8.92 | [7][8] |

| TMP-based Analog (Cmpd 9) | HepG-2 (Liver) | 1.38 | Potent Inhibition | [10] |

| TMP-based Analog (Cmpd 10) | HepG-2 (Liver) | 2.52 | Potent Inhibition | [10] |

| TMP-based Analog (Cmpd 11) | HepG-2 (Liver) | 3.21 | Potent Inhibition | [10] |

| Reference: Colchicine | HCT-116 / HepG-2 | 7.40 / 9.32 | 9.85 | [7][8] |

Data synthesized from multiple sources, showcasing activity often superior to the reference compound, colchicine.[7]

Experimental Protocols for Anticancer Evaluation

A tiered approach is essential for validating the anticancer activity and mechanism of these derivatives.

Caption: A tiered workflow for compound validation.

This turbidimetric assay directly measures the compound's effect on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. An inhibitor will prevent this increase.

Methodology:

-

Reagent Preparation:

-

Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in buffer on ice.

-

Prepare a 10 mM stock solution of GTP in buffer.

-

Prepare serial dilutions of the test compound and a positive control (e.g., Colchicine, Nocodazole) in buffer. DMSO concentration should be kept constant and low (<1%).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add 5 µL of the test compound dilution (or control/vehicle).

-

Add 100 µL of the tubulin solution mixed with GTP (final concentration ~1 mM).

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Analysis:

-

Plot absorbance vs. time for each concentration.

-

Calculate the rate of polymerization (Vmax) for each curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the log of the compound concentration.[7]

-

This protocol determines the cell cycle phase at which the compound induces arrest.

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for differentiation between G1 (2n DNA), S (2n-4n DNA), and G2/M (4n DNA) phases.

Methodology:

-

Cell Culture and Treatment:

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Interpretation:

Secondary Biological Activities

While anticancer research is dominant, studies have also identified other potential therapeutic applications for this class of compounds.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[2][11] Derivatives incorporating the trimethoxyphenyl moiety have been investigated for anticonvulsant properties.[12] Specific amides of 3,4,5-trimethoxycinnamic acid with piperazine (a related heterocycle) were designed and showed promising anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[12] This suggests that the TMP group, combined with a suitable nitrogenous heterocycle, can yield compounds that effectively cross the blood-brain barrier and modulate neural activity.[13]

Antimicrobial Activity

Several studies have reported the antimicrobial potential of piperidine derivatives.[1][14][15] Synthesized compounds have shown varying degrees of inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15] Some derivatives also exhibit antifungal activity against species like Aspergillus niger and Candida albicans.[14][16] The mechanism is less defined than for anticancer activity but highlights the broad biological potential of this chemical scaffold.

Future Directions and Conclusion

The family of trimethoxyphenyl piperidine derivatives represents a highly versatile and potent class of bioactive molecules. Their primary strength lies in their well-defined anticancer activity as tubulin polymerization inhibitors, with many compounds demonstrating efficacy superior to established agents like colchicine.[7] The detailed protocols provided herein offer a robust framework for the continued discovery and validation of new anticancer candidates within this class.

Future research should focus on:

-

Optimizing Pharmacokinetics: While the piperidine moiety generally confers good ADME properties, further chemical modification is needed to optimize oral bioavailability and metabolic stability for clinical translation.[2]

-

Broadening the Scope: The promising, albeit less explored, CNS and antimicrobial activities warrant further investigation.[12][14] Elucidating the mechanisms behind these effects could open new therapeutic avenues.

-

In Vivo Studies: While in vitro data is strong, more extensive in vivo testing in animal models is required to confirm antitumor efficacy and assess systemic toxicity.[6]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Excavating Precursors from Herb Pairs Polygala tenuifolia and Acori tatarinowii: Synthesis and Anticonvulsant Activity Evaluation of 3,4,5-Trimethoxycinnamic Acid (TMCA) Piperazine Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 14. academicjournals.org [academicjournals.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action for Piperidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidinol framework, a saturated six-membered heterocycle containing a nitrogen atom and bearing a hydroxyl group, represents a "privileged scaffold" in medicinal chemistry. Its structural motif is integral to a vast number of pharmaceuticals and natural alkaloids, enabling a diverse range of pharmacological activities.[1][2] This guide provides a detailed exploration of the primary molecular mechanisms through which piperidinol compounds exert their therapeutic effects, outlines the key experimental protocols for elucidating these actions, and synthesizes field-proven insights for drug development professionals.

Part 1: Core Mechanisms of Action: A Target-Centric Overview

The versatility of the piperidinol scaffold allows it to interact with a wide array of biological targets. The mechanism of action is largely dictated by the nature and position of substituents on the piperidine ring and its nitrogen atom. The primary mechanisms can be categorized by the molecular target class.

A. Modulation of Opioid Receptor Systems

Piperidinol derivatives are extensively documented as potent modulators of opioid receptors, a family of G-protein coupled receptors (GPCRs) crucial for pain management. Their activity is not monolithic; different analogs can function as agonists, antagonists, or ligands with mixed efficacy profiles at mu (μ), delta (δ), and kappa (κ) opioid receptors.

This modulation is foundational to their use as analgesics.[3] For instance, many potent narcotic agonists are congeners of fentanyl, a well-known piperidine derivative.[4] A key area of modern research focuses on developing "balanced" ligands, such as μ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonism. This dual-action profile is being investigated to create potent analgesics that mitigate common opioid-related side effects like the development of tolerance and dependence.

Furthermore, some piperidinol scaffolds serve as ligands for the nociceptin/orphanin FQ peptide (NOP) receptor, another member of the opioid receptor family, expanding their potential therapeutic applications in pain and other CNS disorders.[5]

Table 1: Representative Binding Affinities (Kᵢ) of Opioid Ligands

| Compound/Drug | Receptor | Binding Affinity (Kᵢ, nM) | Predominant Functional Activity |

| Morphine | μ-opioid | 1.2 | Agonist[3] |

| Hydromorphone | μ-opioid | 0.6 | Agonist[3] |

| Fentanyl | μ-opioid | 1.35 | Agonist[6] |

| Naloxone | μ-opioid | 1.52 | Antagonist[7] |

Note: Kᵢ values can vary based on experimental conditions, such as the radioligand and tissue source used.[4]

B. Antagonism of Muscarinic Acetylcholine Receptors (mAChRs)

A significant number of piperidinol compounds function as antagonists at muscarinic acetylcholine receptors (mAChRs), another family of GPCRs with five subtypes (M1-M5). This activity is particularly relevant in the context of cognitive disorders.[8]

For example, selective antagonists of the M2 subtype have been developed from piperidine scaffolds.[9][10] The M2 receptor acts as a presynaptic autoreceptor that inhibits the release of acetylcholine. By antagonizing this receptor, these compounds can enhance cholinergic transmission in the brain, a key strategy in symptomatic treatments for Alzheimer's disease.[9] The development of antagonists with high selectivity for M2 over other subtypes like M1 and M3 is a critical goal to minimize peripheral side effects.[10]

Table 2: Representative Binding Affinities (Kᵢ) of Muscarinic Antagonists

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Piperidine Analogue | M2 | 0.30 | [11] |

| Piperidine Analogue | M1 | 171 | [11] |

| Piperidine Analogue | M3 | 480 | [11] |

| Tripitramine | M2 | 0.27 | [12] |

C. Inhibition of Cholinesterases for Neurodegenerative Diseases

In the context of Alzheimer's disease, a primary therapeutic approach involves inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] Piperidine-based structures, including those related to piperidinols, are central to some of the most potent and successful AChE inhibitors, such as Donepezil.[14]

The mechanism often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding can lead to highly potent and selective inhibition. Many modern drug design strategies focus on creating Multi-Target-Directed Ligands (MTDLs) where a piperidine core not only inhibits AChE but may also inhibit butyrylcholinesterase (BuChE) or prevent the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.[15]

Table 3: Representative Inhibitory Concentrations (IC₅₀) Against Cholinesterases

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

| Donepezil (E2020) | AChE | 5.7 nM | [14] |

| Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative) | AChE | 13 nM | [16] |

| Compound 5b (Cinnamoyl piperidinyl acetate derivative) | AChE | 19.74 µM | [17] |

| Compound 5q (Cinnamoyl piperidinyl acetate derivative) | BuChE | 13.49 µM | [17] |

Part 2: Scientific Integrity: Protocols for Mechanistic Elucidation

Determining the precise mechanism of action requires a systematic and validated experimental approach. The following protocols represent the gold standard for characterizing the interaction of piperidinol compounds with their molecular targets.

Experimental Protocol 1: Radioligand Binding Assay

Causality Behind Experimental Choice: This assay is the definitive method for quantifying the affinity of a compound for a specific receptor. It directly measures the binding interaction, providing a dissociation constant (Kᵢ) that is a fundamental parameter of a drug's potency. Its high sensitivity and robustness make it the gold standard.[18][19]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., μ-opioid receptor).

-

Harvest the cells and lyse them in an ice-cold buffer.

-

Homogenize the cell suspension and perform differential centrifugation to isolate the cell membrane fraction.

-

Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., via Bradford assay).[20]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, set up triplicate reactions for each condition:

-

Total Binding: Membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR), and assay buffer.[3]

-

Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.[21]

-

Competition Binding: Same as total binding, but with the addition of the unlabeled piperidinol test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[20]

-

-

Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.[22]

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[23]

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: [³⁵S]GTPγS Binding Assay

Causality Behind Experimental Choice: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a functional assay that directly measures the first step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[24][25] It is a robust method for determining a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).[26]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare cell membranes expressing the GPCR of interest as described in Protocol 1.

-

Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.

-

Prepare solutions of the test compound (agonist) and a known reference agonist. For antagonist testing, also prepare a fixed concentration of a known agonist.

-

-

Assay Reaction:

-

In a microplate, add the cell membranes, assay buffer with GDP, and the test compound at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[25]

-

Incubate the plate (e.g., 30-60 minutes at room temperature) to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.

-

-

Termination and Measurement:

-

The assay can be terminated by rapid filtration (similar to the binding assay) or by using a homogeneous format like a Scintillation Proximity Assay (SPA).[25]

-

In the filtration method, unbound [³⁵S]GTPγS is washed away, and the radioactivity bound to the G-proteins (which are retained on the filter with the membranes) is counted.

-

-

Data Analysis:

-

For Agonists: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

-

For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist. The antagonist will produce a concentration-dependent inhibition of the agonist-stimulated signal, from which an IC₅₀ can be determined.

-

Mandatory Visualization: GPCR Activation & [³⁵S]GTPγS Binding

Caption: Agonist-induced GPCR activation and G-protein cycle.

Experimental Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality Behind Experimental Choice: For enzymatic targets like AChE, a direct measure of inhibitory activity is required. The Ellman method is a simple, rapid, and widely used colorimetric assay for determining AChE activity and inhibition.[27] It provides a quantitative IC₅₀ value, which is the standard metric for the potency of an enzyme inhibitor.[28]

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Enzymatic Reaction and Detection:

-

Measurement and Analysis:

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometric plate reader in kinetic mode.[29]

-

The rate of the increase in absorbance is directly proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

-

Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.[16]

-

Mandatory Visualization: Ellman's Method Workflow

Caption: Workflow of the Ellman's method for AChE inhibition.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 16. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. revvity.com [revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. japsonline.com [japsonline.com]

- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive, technically-focused walkthrough for the structure elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, a key pharmaceutical intermediate.[1] By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document serves as a practical manual for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique analytical approach, ensuring scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure Verification

This compound is a heterocyclic compound of significant interest as a building block in the synthesis of various pharmacologically active agents.[1] The precise arrangement of its atoms—the connectivity, configuration, and conformation—directly dictates its chemical properties and its utility in subsequent synthetic steps. Any ambiguity in its structure can lead to unforeseen side reactions, impurities, and ultimately, compromised efficacy and safety in a final drug product.

Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical quality control checkpoint. This guide eschews a rigid template, instead presenting a logical, problem-solving workflow that mirrors the process a senior scientist would undertake to confirm the identity of a newly synthesized batch or a reference standard of this specific molecule.

Foundational Analysis: Molecular Formula and Key Structural Features

Before delving into complex spectroscopic analysis, a foundational assessment of the hypothesized structure is crucial.

Hypothesized Structure:

Figure 1: Hypothesized structure of this compound.

-

Molecular Formula: C₁₅H₂₃NO₄

-

Molecular Weight (Monoisotopic): 297.1627 g/mol

-

Key Functional Groups:

-

Tertiary amine (N-methylpiperidine)

-

Secondary alcohol (-OH)

-

Trimethoxyphenyl ether group

-

This initial analysis informs our selection of analytical techniques and allows us to predict the types of signals we should expect.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Figure 2: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

The first and most fundamental question is: "What is the elemental formula?" HRMS provides this answer with exceptional accuracy.[2][3][4][5]

-

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode. The basic nitrogen of the piperidine ring will readily accept a proton.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Expected Results & Interpretation:

-

Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Exact Mass Measurement: The measured m/z for C₁₅H₂₃NO₄ + H⁺ (C₁₅H₂₄NO₄⁺) is 298.1700. An HRMS result within a narrow tolerance (typically < 5 ppm) of this calculated value provides high confidence in the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural clues.[6][7] A dominant fragmentation pathway for protonated piperidine alkaloids is the neutral loss of water from a hydroxyl group.[8][9] Therefore, a prominent fragment ion at m/z 280.1594 (corresponding to [M+H - H₂O]⁺) would be expected, supporting the presence of the alcohol functionality.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Experimental Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Data & Interpretation: The presence of the key functional groups is confirmed by characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3400 | O-H Stretch | Alcohol | Broad and strong absorption band |

| 3000-2800 | C-H Stretch (sp³ & aromatic) | Aliphatic & Aromatic | Multiple sharp peaks |

| ~2800-2750 | C-H Stretch (N-CH₃) | Tertiary Amine | A characteristic Bohlmann band may be visible |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Two or more sharp bands of variable intensity |

| ~1250-1000 | C-O Stretch | Alcohol, Ether | Strong, complex bands |

The broad O-H stretch is a definitive indicator of the alcohol, while the combination of aromatic and aliphatic C-H and C-O stretches are consistent with the overall proposed structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[12][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

-

Experimental Protocol:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[14][15]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.[16][17][18]

-

Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

3.3.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.15 | s | 2H | H-3', H-5' | Aromatic protons on the electron-rich trimethoxybenzene ring. Symmetrical, hence chemically equivalent.[19][20] |

| ~4.0-3.8 | m | 1H | H-3 | Proton on the carbon bearing the hydroxyl group, deshielded by oxygen. |

| 3.84 | s | 6H | C2'-OCH₃, C6'-OCH₃ | Methoxy groups at the ortho positions, chemically equivalent due to symmetry. |

| 3.80 | s | 3H | C4'-OCH₃ | Methoxy group at the para position. |

| ~3.0-2.0 | m | 7H | H-2, H-4, H-5, H-6 | Complex, overlapping multiplets for the piperidine ring protons. |

| ~2.30 | s | 3H | N-CH₃ | Singlet for the N-methyl group protons.[21] |

| ~1.8 (variable) | br s | 1H | -OH | Broad singlet for the hydroxyl proton; will exchange with D₂O. |

3.3.2. ¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~162 | C | C-2', C-6' | Aromatic carbons attached to ortho-methoxy groups, highly deshielded.[22] |

| ~159 | C | C-4' | Aromatic carbon attached to the para-methoxy group.[22] |

| ~105 | C | C-1' | Quaternary aromatic carbon attached to the piperidine ring. |

| ~91 | CH | C-3', C-5' | Aromatic methine carbons, highly shielded by ortho/para oxygen atoms.[22] |

| ~70 | CH | C-3 | Carbon bearing the hydroxyl group. |

| ~60-55 | CH₂ | C-2, C-6 | Carbons alpha to the nitrogen atom in the piperidine ring.[23][24] |

| ~56.0 | CH₃ | C4'-OCH₃ | Carbon of the para-methoxy group. |

| ~55.5 | CH₃ | C2',C6'-OCH₃ | Carbons of the ortho-methoxy groups. |

| ~46 | CH₃ | N-CH₃ | N-methyl carbon.[23] |

| ~40 | CH | C-4 | Piperidine carbon attached to the aromatic ring. |

| ~30 | CH₂ | C-5 | Piperidine carbon beta to the nitrogen. |

3.3.3. 2D NMR: Assembling the Pieces

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[25][26][27]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations tracing the connectivity around the piperidine ring: H-2 ↔ H-3 ↔ H-4 ↔ H-5 ↔ H-6. This is critical for assigning the complex multiplets of the piperidine system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[28] It allows for the definitive assignment of each carbon signal based on the already assigned proton signals (or vice-versa). For example, the proton signal at ~6.15 ppm will show a cross-peak to the carbon signal at ~91 ppm, confirming the C-3'/H-3' and C-5'/H-5' assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall assembly of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key expected HMBC correlations for structural confirmation.

-

Key HMBC Correlations to Confirm Connectivity:

-

The N-CH₃ protons (~2.30 ppm) should show correlations to the piperidine carbons C-2 and C-6 (~60-55 ppm). This confirms the location of the methyl group on the nitrogen.

-

The piperidine proton H-4 should show a correlation to the aromatic quaternary carbon C-1' (~105 ppm) and the aromatic methine carbons C-3'/C-5' (~91 ppm). This definitively links the piperidine ring to the trimethoxyphenyl group at the correct position.

-

The aromatic protons H-3'/H-5' (~6.15 ppm) should show correlations to C-1', C-2', C-4', and C-6', confirming the substitution pattern on the aromatic ring.

-

Stereochemical Considerations

The molecule has two stereocenters at C-3 and C-4, meaning it can exist as different stereoisomers (cis and trans). The relative stereochemistry can often be determined from the ¹H NMR coupling constants. A large diaxial coupling constant (³J ≈ 10-12 Hz) between H-3 and H-4 would strongly suggest a trans relationship, where both substituents are equatorial. A smaller coupling constant would be indicative of a cis relationship. Further confirmation can be obtained using a 2D NOESY experiment, which shows through-space correlations between protons that are close to each other.

Conclusion

The structure of this compound is unequivocally confirmed through a logical and systematic application of modern analytical techniques. High-Resolution Mass Spectrometry validates the elemental formula (C₁₅H₂₃NO₄). FTIR spectroscopy confirms the presence of hydroxyl, tertiary amine, and substituted aromatic functionalities. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the complete carbon-hydrogen framework, establishing the precise connectivity of all atoms. The convergence of these independent datasets provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a prerequisite for its use in research and drug development.

References